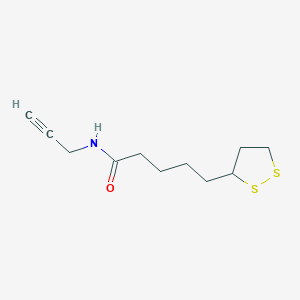

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-

Description

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- (CAS 1304779-08-5) is a sulfur-containing organic compound with a molecular formula of C₁₁H₁₇NOS₂ and a molecular weight of 243 g/mol. Its structure features a 1,2-dithiolane ring (a five-membered cyclic disulfide) and a propargyl group (N-2-propyn-1-yl) attached to the amide nitrogen (Figure 1B in ). Key properties include:

- Boiling point: 429.0 ± 28.0 °C

- Density: 1.1 ± 0.1 g/cm³

- Storage: Requires storage at -20°C for long-term stability .

The compound is primarily used as a synthetic intermediate in chemical research.

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-prop-2-ynylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS2/c1-2-8-12-11(13)6-4-3-5-10-7-9-14-15-10/h1,10H,3-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYAKZYFCJRLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCCC1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism Highlights:

- Initial formation of a sulfonium bromide intermediate

- Elimination of isobutylene from the tert-butyl groups

- Intramolecular cyclization to form the 1,2-dithiolane ring

- Further elimination of isobutylene to yield the final cyclic disulfide

Byproducts such as 1,2-dibromo-2-methylpropane and tert-butyl bromide are formed due to reactions involving the eliminated isobutylene and bromine.

Reaction Conditions and Outcomes:

| Parameter | Description |

|---|---|

| Reagents | 1,3-bis-tert-butyl thioether, Br2 |

| Solvent | Typically dichloromethane or similar inert solvents |

| Temperature | Mild, often room temperature or slightly below |

| Reaction time | Minutes |

| Yield | High, often quantitative |

| Purification | Simple workup, often no chromatography needed |

This method offers advantages over traditional oxidative cyclizations by avoiding harsh oxidants and allowing functional group tolerance.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1,3-bis-tert-butyl thioether | 1,3-dichloropropan-2-ol derivatives, α,α′-halogenated ketones, or 2-(chloromethyl)oxiranes | tert-butylthiol, K2CO3, DMF, RT | Good yield, scalable, broad scope |

| 2 | One-step ring closure to 1,2-dithiolane | 1,3-bis-tert-butyl thioether | Br2, mild solvent, RT, minutes | High yield, mild conditions |

| 3 | Amidation to introduce pentanamide | 1,2-dithiolane carboxylic acid or activated ester | Carbodiimide coupling agents, amine | Efficient amide bond formation |

| 4 | N-alkylation with propargyl group | Pentanamide intermediate | Propargyl halide or propargyl amine, base | Selective N-substitution |

Research Findings and Functional Group Tolerance

- The one-step bromine-mediated cyclization tolerates various substituents on the 1,3-bis-tert-butyl thioether precursor, enabling diverse functionalization of the 1,2-dithiolane ring.

- The mild reaction conditions prevent decomposition of sensitive groups such as alkynes (propargyl), amides, and hydroxyls, which is critical for the synthesis of N-2-propyn-1-yl substituted pentanamides.

- X-ray crystallography and UV-vis spectroscopy studies confirm the structural integrity and substitution pattern effects on the ring geometry and photophysical properties of the final 1,2-dithiolane products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- undergoes various types of chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form disulfide bonds, which can further react to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the disulfide bonds, leading to the formation of thiol groups.

Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne.

Major Products

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- serves as a reagent in organic synthesis, particularly in creating sulfur-containing compounds. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the dithiolane ring into disulfide bonds. |

| Reduction | Breaks disulfide bonds to form thiol groups. |

| Substitution | The propynyl group can be replaced by various nucleophiles. |

Biological Activities

Research indicates that this compound may exhibit antimicrobial and antioxidant properties. Studies are ongoing to evaluate its effectiveness against various pathogens and its role in mitigating oxidative stress.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial infections. |

| Antioxidant | Protection against oxidative damage in cells. |

Medical Research

There is growing interest in the therapeutic potential of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- for treating diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest it may influence cellular signaling pathways involved in apoptosis and proliferation.

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Modulates redox signaling pathways affecting tumor growth. |

| Neurodegenerative Disorders | Potential neuroprotective effects through thiol interactions. |

Industrial Applications

In industry, this compound is utilized in developing new materials, including polymers and coatings. Its unique properties enable enhanced performance characteristics in these applications.

| Application Area | Specific Uses |

|---|---|

| Material Science | Development of stimuli-responsive polymers. |

| Coatings | Improvement of chemical resistance and durability. |

Case Study 1: Antimicrobial Properties

A study conducted at a leading university demonstrated that 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- exhibited significant antimicrobial activity against several strains of bacteria, including E. coli and S. aureus. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it could reduce amyloid-beta aggregation and improve cognitive function in treated subjects.

Mechanism of Action

The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of disulfide bonds and modulation of their activity.

Pathways: It can influence redox signaling pathways by altering the redox state of cells, which can affect various cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

CAY10506: A Hybrid Thiazolidinedione (TZD)-Lipoic Acid Derivative

CAY10506 (CAS unlisted) shares the 1,2-dithiolane core but incorporates a thiazolidinedione (TZD) pharmacophore and a phenoxyethyl substituent (Molecular formula: C₂₀H₂₆N₂O₄S₃, MW: 454.6 g/mol). Key distinctions:

The TZD moiety in CAY10506 enables PPARγ agonism , a mechanism exploited in diabetes therapeutics, whereas the propargyl group in the target compound may enhance reactivity for click chemistry or enzyme inhibition .

DL-α-Lipoamide (DL-6,8-Thioctic Acid Amide)

DL-α-Lipoamide (CAS 3206-73-3) is a structurally simpler analog with synonyms including 1,2-Dithiolane-3-pentanamide (). Comparison:

| Property | 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- | DL-α-Lipoamide |

|---|---|---|

| Substituents | Propargyl group | Unsubstituted amide |

| Molecular Formula | C₁₁H₁₇NOS₂ | C₈H₁₅NOS₂ |

| Application | Synthetic intermediate | Biochemical cofactor (e.g., pyruvate dehydrogenase) |

| Safety | H303/H313/H333 hazards | S22/S24/S25 precautions |

DL-α-Lipoamide’s unsubstituted amide group allows it to participate in redox cycles as a coenzyme, while the propargyl group in the target compound likely modifies its reactivity for synthetic applications .

(Z)-But-2-enedioic Acid, N-[2-(Dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide

This derivative (CAS 865661-00-3) includes a dimethylaminoethyl group and a maleate counterion (Molecular formula: C₁₆H₂₈N₂O₅S₂, MW: 392.53 g/mol). Key differences:

| Property | 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- | (Z)-But-2-enedioic Acid Derivative |

|---|---|---|

| Substituents | Propargyl group | Dimethylaminoethyl + maleate |

| Solubility | Limited data | Enhanced solubility (cationic group) |

| Bioactivity | Intermediate | Potential prodrug or receptor-targeted agent |

The dimethylaminoethyl group may improve water solubility, while the maleate counterion could stabilize the compound for pharmaceutical use .

Structural and Functional Trends

- Dithiolane Core : All compounds share the redox-active 1,2-dithiolane ring, critical for disulfide bond formation and electron transfer .

- Substituent Effects: Propargyl (Target): Introduces alkyne reactivity for conjugation or inhibition. TZD (CAY10506): Enables PPARγ activation for metabolic diseases. Dimethylaminoethyl (): Enhances solubility and targeting.

Biological Activity

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- is a compound with notable biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C11H17NOS2

- Molecular Weight : 243.39 g/mol

The compound features a dithiolane ring structure, a pentanamide chain, and a propynyl group, which contribute to its unique chemical and biological properties.

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- exhibits its biological effects through several mechanisms:

- Interaction with Thiol Groups : The compound can form disulfide bonds with proteins containing thiol groups, altering their activity and function. This is particularly relevant in redox signaling pathways.

- Influence on Cellular Redox State : By modulating the redox state of cells, this compound can affect apoptosis and cell proliferation processes.

Antimicrobial Properties

Research has indicated that 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- possesses antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Activity

The compound's ability to interact with reactive oxygen species (ROS) positions it as a potential antioxidant agent. This activity may have implications for preventing oxidative stress-related diseases.

Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- in several areas:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth through its effects on cell signaling pathways.

- Neurodegenerative Disorders : Its antioxidant properties may provide neuroprotective effects, making it a candidate for further investigation in diseases like Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Lipoic Acid | Dithiolane ring | Antioxidant | Lacks propynyl group |

| Dithiothreitol (DTT) | Dithiol structure | Reducing agent | No amide or propynyl groups |

| Glutathione | Tripeptide with thiol | Antioxidant | No dithiolane ring |

The unique combination of structural elements in 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-, particularly the dithiolane ring and the propynyl group, distinguishes it from other compounds with similar functionalities.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-. Notable findings include:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

- Oxidative Stress Modulation : Research indicates that the compound can reduce oxidative stress markers in cellular models exposed to damaging agents. This suggests its potential role as a protective agent in oxidative damage scenarios.

- In Vitro Cancer Cell Studies : In vitro studies have shown that treatment with 1,2-Dithiolane-3-pentanamide led to reduced viability in certain cancer cell lines. Further investigations are needed to clarify the underlying mechanisms.

Q & A

Q. How to design a robust protocol for scaling up synthesis without compromising dithiolane ring integrity?

- Methodological Answer :

- Use flow chemistry to maintain precise temperature control and reduce oxidative exposure .

- Implement in-line FTIR or Raman spectroscopy for real-time monitoring of dithiolane stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.